Ro 0437626
Overview
Description
- Ro 0437626 is a selective purinergic receptor antagonist that specifically targets the P2X1 receptor.
- Its chemical structure is represented as C27H35N5O4S, with a molecular weight of 525.66 g/mol .
- The compound inhibits P2X1 receptors with an IC50 of 3 μM, demonstrating low affinity for P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 μM) .
- P2X receptors are ATP-gated ion channels involved in various physiological processes.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Ro 0437626 are not widely documented in the available literature.
- Industrial production methods remain proprietary, limiting our knowledge of large-scale synthesis.
Chemical Reactions Analysis
- Ro 0437626 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly reported, but further research may reveal additional details.
- Major products resulting from these reactions are not well-documented.
Scientific Research Applications
- Ro 0437626 has potential applications in several fields:
Chemistry: As a tool compound for studying purinergic signaling pathways.
Biology: Investigating P2X1 receptor function and downstream effects.
Medicine: Exploring therapeutic implications, although specific clinical applications are not yet established.
Industry: Its use in drug discovery and development may be explored.
Mechanism of Action
- Ro 0437626’s mechanism involves blocking P2X1 receptors.
- These receptors are expressed in platelets, smooth muscle cells, and neurons.
- By inhibiting P2X1, this compound modulates calcium signaling and downstream cellular responses .
Comparison with Similar Compounds
- Ro 0437626’s uniqueness lies in its selectivity for P2X1 receptors.
- Similar compounds include other P2X receptor antagonists, but none match its specific profile.
Properties
IUPAC Name |
N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4S/c33-23(17-10-11-17)24(34)21(12-16-6-2-1-3-7-16)31-26(35)22(13-18-14-37-15-28-18)32-27(36)25-29-19-8-4-5-9-20(19)30-25/h4-5,8-9,14-17,21-24,33-34H,1-3,6-7,10-13H2,(H,29,30)(H,31,35)(H,32,36)/t21-,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSGCIIDRWHCD-UARRHKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(C(C2CC2)O)O)NC(=O)C(CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]([C@H]([C@H](C2CC2)O)O)NC(=O)[C@@H](CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470221 | |
Record name | N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134362-79-1 | |
Record name | N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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